![molecular formula C21H21N9O2 B2644713 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1797026-06-2](/img/structure/B2644713.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features multiple heterocyclic structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions.
Synthesis of the triazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the heterocyclic rings: The final step involves the coupling of the 1,2,4-oxadiazole and triazole rings with the piperidine-4-carboxamide moiety, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry and Anticancer Research
The structural motifs within N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide suggest significant potential as an anticancer agent. The 1,3,4-oxadiazole and triazole moieties are known for their anticancer properties. Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological activities including:
Antitumor Activity:
Research indicates that compounds containing the oxadiazole scaffold can inhibit tumor growth through various mechanisms. For instance, a study highlighted the synthesis of oxadiazole derivatives that were screened for their cytotoxicity against multiple cancer cell lines. Some derivatives showed IC50 values significantly lower than established chemotherapeutics .
Mechanism of Action:
The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor progression. For example, certain oxadiazole derivatives have been reported to inhibit telomerase activity in gastric cancer cell lines .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of both oxadiazole and triazole rings enhances its interaction with microbial targets:
Broad-Spectrum Activity:
Studies have reported that various oxadiazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies:
Recent investigations into the efficacy of oxadiazole derivatives against resistant strains of bacteria have shown promising results. For instance, certain compounds demonstrated significant antibacterial activity comparable to traditional antibiotics .
Drug Development Framework
This compound serves as an important scaffold for the development of new drugs:
Lead Compound Development:
The unique combination of the oxadiazole and triazole structures allows for modifications that can enhance bioactivity and selectivity. Researchers are actively exploring these modifications to develop more potent analogs .
Structure–Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the pharmacological properties of new derivatives. This involves systematic variations in substituents on the oxadiazole or triazole rings to elucidate their effects on biological activity .
Summary Table: Biological Activities of Oxadiazole Derivatives
Mechanism of Action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and are known for their diverse biological activities.
Triazole derivatives: Compounds containing the triazole ring are also widely studied for their medicinal properties.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to the combination of multiple heterocyclic rings in its structure, which can result in synergistic effects and enhanced biological activity compared to compounds with a single heterocyclic ring .
Biological Activity
The compound N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered significant attention due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant research findings.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C20H22N6O2 |
Molecular Weight | 378.43 g/mol |
Structural Characteristics
The compound features a complex structure that includes:
- An oxadiazole ring, known for its biological activity.
- A triazole moiety that enhances its pharmacological properties.
- A piperidine ring which contributes to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives demonstrate better activity against Gram-positive bacteria compared to Gram-negative strains. Specifically, compounds containing the oxadiazole structure have been reported to inhibit the growth of various bacterial species such as Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Mechanism of Action : The compound may act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerase .
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values ranging from 10 µM to 20 µM against liver carcinoma cell lines .
- Case Studies : A specific study highlighted that derivatives of oxadiazoles showed promising results in inhibiting cancer cell growth in models of breast and liver cancers .
Other Therapeutic Activities
Beyond antimicrobial and anticancer effects, compounds with similar structural features have been investigated for additional therapeutic activities:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Anticonvulsant Activity : Certain oxadiazole derivatives have shown promise in anticonvulsant assays, indicating a broader therapeutic potential .
Summary of Key Studies
The proposed mechanism involves binding to specific molecular targets within cells:
- The oxadiazole moiety interacts with enzymes critical for DNA synthesis.
- The triazole group enhances binding affinity to target proteins.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N9O2/c31-21(23-11-19-27-20(28-32-19)15-4-2-1-3-5-15)16-6-8-29(9-7-16)17-10-18(25-13-24-17)30-14-22-12-26-30/h1-5,10,12-14,16H,6-9,11H2,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQWGBGGFXUJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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